Cas no 2219356-83-7 (methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate)

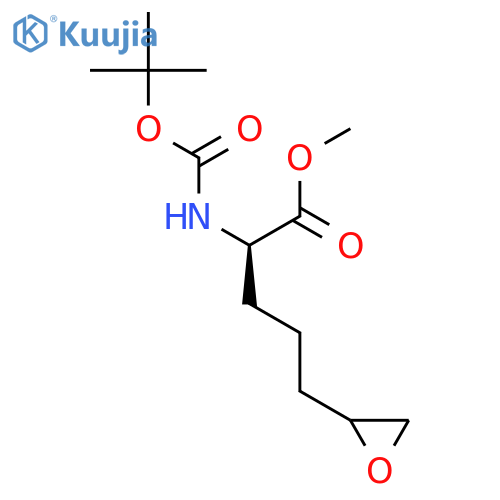

2219356-83-7 structure

商品名:methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate

methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate 化学的及び物理的性質

名前と識別子

-

- methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate

- 2219356-83-7

- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate

- EN300-1708477

-

- インチ: 1S/C13H23NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)7-5-6-9-8-18-9/h9-10H,5-8H2,1-4H3,(H,14,16)/t9?,10-/m1/s1

- InChIKey: LKUZKMCZLPGLID-QVDQXJPCSA-N

- ほほえんだ: O1CC1CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 273.15762283g/mol

- どういたいしつりょう: 273.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 9

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 77.2Ų

methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708477-0.5g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 0.5g |

$1954.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-5g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 5g |

$5900.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-1g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 1g |

$2035.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-1.0g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 1g |

$2035.0 | 2023-06-04 | ||

| Enamine | EN300-1708477-10.0g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 10g |

$8749.0 | 2023-06-04 | ||

| Enamine | EN300-1708477-0.1g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 0.1g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-2.5g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 2.5g |

$3988.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-5.0g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 5g |

$5900.0 | 2023-06-04 | ||

| Enamine | EN300-1708477-0.05g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 0.05g |

$1709.0 | 2023-09-20 | ||

| Enamine | EN300-1708477-0.25g |

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |

2219356-83-7 | 0.25g |

$1872.0 | 2023-09-20 |

methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

2219356-83-7 (methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量